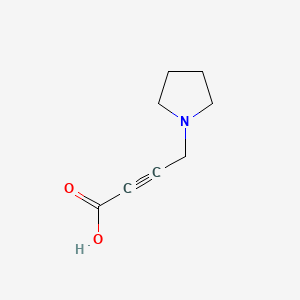
4-(1-Pyrrolidinyl)-2-butynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Pyrrolidinyl)-2-butynoic acid is a chemical compound that features a pyrrolidine ring attached to a butynoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinyl)-2-butynoic acid typically involves the reaction of pyrrolidine with butynoic acid derivatives under specific conditions. One common method includes the use of a base to deprotonate the butynoic acid, followed by nucleophilic substitution with pyrrolidine. The reaction conditions often require controlled temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for the handling of reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Pyrrolidinyl)-2-butynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the butynoic acid moiety to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the butynoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
4-(1-Pyrrolidinyl)-2-butynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Pyrrolidinyl)-2-butynoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The butynoic acid moiety can participate in covalent bonding with target proteins, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the butynoic acid moiety.
Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.
Pyrrolidinone: A derivative with a carbonyl group, used in various chemical applications.
Uniqueness
4-(1-Pyrrolidinyl)-2-butynoic acid is unique due to the combination of the pyrrolidine ring and the butynoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields of research and industry.
Propiedades
Número CAS |
38346-98-4 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-ylbut-2-ynoic acid |
InChI |
InChI=1S/C8H11NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h1-2,5-7H2,(H,10,11) |
Clave InChI |
BJFBOTPLASYWPD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















